1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine
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Overview
Description
1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring or the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes critical for bacterial or fungal growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine stands out due to its unique combination of functional groups. Similar compounds include:
1-Benzyl-4-(4-chlorobenzenesulfonyl)piperazine: Known for its use in early discovery research.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Used in pharmaceutical analytical testing.
Indole derivatives: While not piperazines, indole derivatives share some biological activities and are used in similar research contexts.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2,4-dichlorophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-17-6-7-18(19(24)14-17)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMQJUACHQGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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